molecular formula C10H8ClN3O2S2 B5622793 5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B5622793
M. Wt: 301.8 g/mol
InChI Key: SYXGZNOHHHTOKD-UHFFFAOYSA-N
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Description

5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a thiadiazole ring substituted with a chlorobenzo dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps:

    Formation of the Chlorobenzo Dioxole Moiety: This can be achieved by reacting 6-chlorobenzo[d][1,3]dioxole with appropriate reagents under controlled conditions.

    Thiadiazole Ring Formation: The thiadiazole ring is synthesized through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.

    Coupling Reaction: The final step involves coupling the chlorobenzo dioxole moiety with the thiadiazole ring using a thiol-based reagent under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

    Substitution: The chlorobenzo dioxole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)-1,3,4-thiadiazol-2-amine
  • 5-((6-Chlorobenzo[d][1,3]dioxol-5-yl)methylthio)-1,3,4-oxadiazol-2-amine

Uniqueness

The presence of the chlorobenzo dioxole moiety and the thiadiazole ring in 5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S2/c11-6-2-8-7(15-4-16-8)1-5(6)3-17-10-14-13-9(12)18-10/h1-2H,3-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXGZNOHHHTOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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